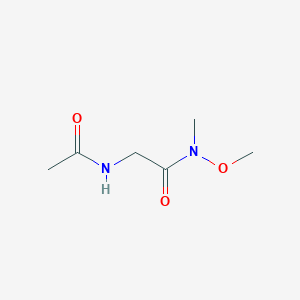

2-acetamido-N-methoxy-N-methylacetamide

Description

Properties

IUPAC Name |

2-acetamido-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-5(9)7-4-6(10)8(2)11-3/h4H2,1-3H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJVNDKPJYDZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acylation of N-methoxy-N-methylacetamide

A common and effective method involves the acylation of N-methoxy-N-methylacetamide using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine. The reaction proceeds under mild conditions (0 °C to room temperature) and yields the target compound with good purity and yield.

- Dissolve N-methoxy-N-methylacetamide hydrochloride in an organic solvent such as dichloromethane.

- Add triethylamine dropwise at 0 °C to neutralize the hydrochloride and generate the free amide.

- Slowly add acetyl chloride dropwise at 0 °C.

- Stir the reaction mixture at room temperature overnight.

- Quench with saturated sodium bicarbonate solution.

- Extract the organic layer, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify if necessary by chromatography or distillation.

Reaction parameters and yield example:

| Parameter | Condition | Result |

|---|---|---|

| Solvent | Dichloromethane (DCM) | - |

| Base | Triethylamine | 2 equiv |

| Temperature | 0 °C to 22 °C | - |

| Reaction time | Overnight (~16 hours) | - |

| Yield | 78% | Colorless liquid |

This method is referenced by the synthesis of N-methoxy-N-methylacetamide as a precursor, which can be further acylated to form this compound.

Preparation via Transesterification of α,α-Dialkoxyacetates

Another route involves the transesterification of methyl α,α-dimethoxyacetate or ethyl α,α-diethoxyacetate with the magnesium chloride salt of methoxymethylamine. This method is conducted in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C) to form the corresponding Weinreb amide intermediate.

- Prepare the magnesium chloride salt of N,O-dimethylhydroxylamine by treating N,O-dimethylhydroxylamine hydrochloride with isopropylmagnesium chloride in THF at -78 °C.

- Add methyl α,α-dimethoxyacetate dropwise to the salt solution.

- Stir at -78 °C for 1 hour.

- Quench with ammonium chloride solution.

- Extract and purify the product by Kugelrohr distillation.

- The yield for the N-methoxy-N-methylacetamide intermediate is approximately 30% under these conditions.

- Modifications using α,α-diethoxyacetic acids and triphosgene activation improve yields to about 75% with chromatographic purification.

Industrial Scale Synthesis

Industrial production generally adapts the above synthetic routes to batch or continuous flow reactors, with careful control of:

- Temperature (0–25 °C)

- Reaction time (hours to overnight)

- Stoichiometry of reagents (slight excess of acylating agents and base)

- Use of inert atmosphere to prevent side reactions

This ensures high purity and reproducibility. The use of triethylamine or pyridine as base is common to neutralize acidic by-products and facilitate acylation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation with acetyl chloride | N-methoxy-N-methylacetamide, Acetyl chloride, Triethylamine | DCM | 0 °C to RT | 78 | Mild conditions, straightforward workup |

| Transesterification with α,α-dimethoxyacetate | Methyl α,α-dimethoxyacetate, N,O-dimethylhydroxylamine salt | THF | -78 °C | 30 | Low temperature, requires careful handling |

| Triphosgene activation of α,α-diethoxyacetic acid | α,α-diethoxyacetic acid, Triphosgene, N,O-dimethylhydroxylamine | DCM | 0 °C to RT | 75 | Improved yield, chromatographic purification |

Research Findings and Notes

- The use of N,O-dimethylhydroxylamine hydrochloride as a precursor is critical for preparing the N-methoxy-N-methylamide moiety.

- Low temperature (-78 °C) transesterification prevents side reactions and decomposition, though yields are moderate.

- Triphosgene activation offers a safer alternative to phosgene and improves reaction efficiency.

- The acylation step is highly dependent on the base used; triethylamine and pyridine are preferred for their ability to scavenge HCl.

- Purification is typically achieved by extraction and drying, followed by concentration under reduced pressure; chromatographic purification may be needed for higher purity.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.

Substitution: Halides, amines; typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.

Major Products Formed

Oxidation: Corresponding oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-acetamido-N-methoxy-N-methylacetamide exhibit significant antimicrobial properties. A study evaluated various N-substituted acetamides against common pathogens such as Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) as low as 128 µg/mL for some derivatives .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 128 | Staphylococcus aureus |

| N-substituted derivative A | 256 | Escherichia coli |

| N-substituted derivative B | 64 | Pseudomonas aeruginosa |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving human cancer cell lines, this compound derivatives were tested for cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Results : IC50 values ranged from 10 to 30 µM, suggesting significant potential as therapeutic agents.

Enzyme Inhibition Studies

Another significant application of this compound is in enzyme inhibition studies. Compounds similar to this one have been shown to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Tested | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | This compound | 15 |

| Pancreatic lipase | N-substituted derivative C | 25 |

Potential in Drug Design

The structural features of this compound make it a valuable candidate in drug design. Its ability to interact with biological targets through non-covalent interactions suggests that it could be optimized further for enhanced efficacy against specific diseases.

Structure-Based Drug Design

Recent advancements in computational methods have allowed researchers to utilize structure-based drug design techniques to optimize this compound for better binding affinity to target proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 2-acetamido-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility : The methoxy group in this compound enhances polarity compared to purely alkyl-substituted analogs like N-methylacetamide . However, its solubility may be lower than hydroxy-containing derivatives (e.g., N-[(2-hydroxy-5-methoxyphenyl)methyl]acetamide) due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Notes:

Biological Activity

2-Acetamido-N-methoxy-N-methylacetamide is a compound that has gained attention due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for future research and development.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 115.13 g/mol

- CAS Number : 67442-07-3

The compound features an acetamido group, which is known to influence its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which could be relevant in treating conditions like diabetes or obesity.

- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Potential

A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings showed:

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus and 70 µg/mL for E. coli.

- : The compound demonstrated significant antimicrobial activity, warranting further investigation into its use as a potential antibiotic agent.

Study 2: Enzyme Inhibition

In another research effort, the inhibitory effects on α-glucosidase were assessed:

- IC50 Value : The IC50 was determined to be 25 µM, indicating moderate inhibition.

- Implications : This suggests that the compound could be beneficial in managing postprandial blood glucose levels in diabetic patients.

Data Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-acetamido-N-methoxy-N-methylacetamide?

To maximize yield, focus on solvent systems, reagent stoichiometry, and reaction monitoring. For example:

- Use a toluene:water (8:2 v/v) solvent system under reflux for 5–7 hours to ensure complete conversion of intermediates .

- Monitor reaction progress via TLC with hexane:ethyl acetate (9:1) to track intermediate formation and avoid side reactions .

- Employ sodium azide (1.5 eq) as a nucleophilic agent to drive substitution reactions efficiently . Post-reaction, isolate products via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) for purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach ensures structural validation:

- NMR Spectroscopy : Confirm methoxy and methyl group placements via chemical shifts in H and C spectra (e.g., methoxy protons at ~3.3 ppm) .

- FTIR : Identify amide C=O stretches (~1650–1680 cm) and N–H bends (~1550 cm) .

- Single-Crystal XRD : Resolve molecular geometry and hydrogen-bonding patterns for crystallographic validation .

Advanced: How can computational methods address contradictions in reaction mechanisms for acetamide derivatives?

Combine experimental data with in silico tools:

- Molecular Docking : Predict binding interactions of the acetamide moiety with biological targets (e.g., enzymes) to rationalize observed pharmacological activities .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends or regioselectivity in substitution reactions .

- ADMET Studies : Model pharmacokinetic profiles (e.g., solubility >61.3 µg/mL) to prioritize derivatives for in vitro testing .

Advanced: What strategies resolve discrepancies in spectral data during structural elucidation?

- Cross-Validation : Compare experimental NMR/IR data with simulated spectra from computational tools (e.g., ACD/Labs Percepta) .

- Isotopic Labeling : Use N-labeled reagents to trace amide group behavior in complex reaction mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO for analogs) to rule out isomeric ambiguities .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents like toluene .

- Waste Disposal : Quench reactions with crushed ice and neutralize azide-containing waste before disposal .

Advanced: How can researchers design experiments to probe the biological activity of this compound?

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines .

- Target Identification : Use SPR (Surface Plasmon Resonance) to screen for protein targets, leveraging the compound’s amide backbone for hydrogen bonding .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes to prioritize derivatives for in vivo studies .

Advanced: What experimental controls are critical in multi-step syntheses of acetamide derivatives?

- Intermediate Purity : Validate each step via melting point analysis and HPLC (>95% purity) before proceeding .

- Blank Reactions : Run control experiments without key reagents (e.g., sodium azide) to identify side-product sources .

- Isotope Tracing : Use C-labeled acetic acid to track acetamide group incorporation in final products .

Basic: How do solvent polarity and temperature influence the stability of this compound?

- Polar Solvents : Ethanol/water mixtures enhance stability during crystallization by minimizing hydrolysis .

- Low Temperatures : Store intermediates at 4°C to prevent degradation of methoxy or methyl groups .

- Reflux Conditions : Optimize at 80–100°C for azide substitutions, avoiding excessive heat to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.